BMS-582949 - 623152-17-0

BMS-582949

Catalog Number: EVT-263104
CAS Number: 623152-17-0
Molecular Formula: C22H26N6O2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-582949 is a synthetically derived small molecule that acts as a highly selective inhibitor of p38α MAP kinase. This kinase plays a crucial role in inflammatory responses, making BMS-582949 a valuable tool in studying inflammatory pathways and potential therapeutic interventions for inflammatory diseases.

N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound is a single crystalline form of BMS-582949. []

Relevance: This compound is structurally identical to BMS-582949 and represents a specific crystalline form of the molecule. [] This crystalline form may have different physical properties, such as solubility and stability, compared to other forms of BMS-582949. []

Compound 1a

Compound Description: Compound 1a is a previously reported clinical candidate p38α inhibitor. [] Structurally, it is very similar to BMS-582949, with the key difference being the substitution of N-cyclopropyl in BMS-582949 for N-methoxy in compound 1a. []

Relevance: This compound serves as a direct structural analogue of BMS-582949. [] While compound 1a is a more potent p38α inhibitor in enzymatic assays, BMS-582949 demonstrates a superior pharmacokinetic profile, resulting in better efficacy in animal models of inflammation. []

((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324)

Compound Description: BMS-751324 is a clinically tested prodrug of BMS-582949. [] It was designed to address the pH-dependent solubility and exposure issues observed with BMS-582949. [] This prodrug is water-soluble under both acidic and neutral conditions and is bioconverted into BMS-582949 in vivo by alkaline phosphatase and esterase. []

Relevance: BMS-751324 is structurally related to BMS-582949, containing the core structure of BMS-582949 with an added carbamoylmethylene linked promoiety. [] This modification enhances the pharmacokinetic properties of BMS-582949, leading to higher exposure and improved efficacy in animal models of inflammation. []

Rottlerin

Compound Description: Rottlerin is a natural product known to inhibit phagocytosis and respiratory burst. []

Relevance: While not structurally related to BMS-582949, rottlerin serves as a tool compound in the research paper discussing methods for assessing phagocytosis and respiratory burst in pre-clinical species. [] It highlights the ability to investigate the impact of test articles, like BMS-582949, on these immune functions.

Wortmannin

Compound Description: Wortmannin is a commonly used inhibitor of phagocytosis and respiratory burst. []

Relevance: Similar to rottlerin, wortmannin acts as a tool compound in the study evaluating phagocytosis and respiratory burst. [] Its use in the research helps establish methodologies for evaluating the effects of compounds like BMS-582949 on these immune processes.

SB203580

Compound Description: SB203580 is a widely used p38 MAP kinase inhibitor. []

Relevance: SB203580 is a tool compound in the study evaluating the impact of test articles on phagocytosis and respiratory burst. [] Although not structurally related to BMS-582949, it serves as a benchmark compound for assessing the effects of p38 MAP kinase inhibitors, a class to which BMS-582949 belongs.

Source and Classification

BMS-582949 is classified as a p38 MAPK inhibitor, specifically targeting p38α, which plays a crucial role in inflammatory signaling pathways. The compound was developed through rational drug design, leading to its identification as a highly selective inhibitor with a favorable pharmacokinetic profile . Its chemical structure is characterized by a pyrrolo[1,2-f][1,2,4]triazine core, which contributes to its biological activity.

Synthesis Analysis

The synthesis of BMS-582949 involves several key steps that optimize its pharmacological properties. The compound is synthesized through a multi-step process that typically includes:

The synthesis parameters include temperature control, reaction time optimization, and purification techniques such as chromatography to ensure high yield and purity of the final product.

Molecular Structure Analysis

BMS-582949 possesses a complex molecular structure characterized by:

  • Chemical Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features: The compound features a pyrrolo-triazine scaffold with various functional groups that enhance its interaction with p38α MAPK. The cyclopropyl group contributes significantly to its binding affinity due to improved hydrogen bonding characteristics .

X-ray crystallography has been employed to confirm the binding mode of BMS-582949 with p38α, revealing critical interactions that underpin its inhibitory activity .

Chemical Reactions Analysis

BMS-582949 undergoes several chemical reactions relevant to its pharmacological activity:

  1. Binding Interaction: The primary reaction involves the binding of BMS-582949 to the ATP-binding site of p38α MAPK, inhibiting its phosphorylation activity.
  2. Metabolic Conversion: In prodrug formulations, metabolic reactions convert the prodrug into the active form of BMS-582949, enhancing its therapeutic effectiveness.
  3. Inhibition Mechanism: The compound's mechanism involves competitive inhibition where it competes with ATP for binding at the kinase domain, disrupting downstream signaling pathways associated with inflammation .
Mechanism of Action

The mechanism of action for BMS-582949 centers around its role as a selective inhibitor of p38α MAPK:

  • Inhibition of Phosphorylation: By inhibiting p38α MAPK, BMS-582949 prevents the phosphorylation of downstream targets involved in inflammatory cytokine production.
  • Reduction in Inflammatory Mediators: This leads to decreased levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to reduced inflammation and pain in conditions like rheumatoid arthritis .

Clinical studies have shown that administration of BMS-582949 significantly improves clinical outcomes in patients with rheumatoid arthritis compared to placebo controls .

Physical and Chemical Properties Analysis

BMS-582949 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which can be enhanced through prodrug formulations.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity during formulation.
  • pKa Value: The pKa values suggest that it exists predominantly in its ionized form at physiological pH, affecting its absorption characteristics .

These properties are critical for determining dosage forms and routes of administration.

Applications

BMS-582949 holds significant promise in various scientific applications:

  1. Therapeutic Use: Primarily investigated for treating resistant rheumatic diseases such as rheumatoid arthritis where conventional therapies fail.
  2. Research Tool: Serves as a valuable tool for studying the role of p38 MAPK in inflammation and related diseases.
  3. Prodrug Development: The exploration of prodrugs based on BMS-582949 opens avenues for improving drug delivery systems aimed at enhancing bioavailability and targeting specific tissues affected by inflammation .
Introduction to p38 Mitogen-Activated Protein Kinase Signaling and Therapeutic Targeting

Role of p38 Mitogen-Activated Protein Kinase in Inflammatory Pathways and Disease Pathogenesis

The p38 mitogen-activated protein kinase pathway serves as a master regulator of cellular responses to environmental stressors (e.g., osmotic shock, reactive oxygen species) and immunological signals (e.g., tumor necrosis factor-α, interleukin-1β). This signaling cascade integrates extracellular stimuli through a three-tiered phosphorylation cascade: Mitogen-activated protein kinase kinase kinases initiate the signal, which is amplified by mitogen-activated protein kinase kinases (MKK3, MKK6), ultimately leading to dual phosphorylation (Thr180/Tyr182) and activation of p38 mitogen-activated protein kinase [1] [3]. Once activated, p38 mitogen-activated protein kinase phosphorylates over 100 downstream substrates, including transcription factors (e.g., ATF2, MEF2), kinases (e.g., mitogen-activated protein kinase-activated protein kinase 2), and RNA-binding proteins, collectively modulating inflammatory gene expression, cytokine stability, and enzyme production [1] [10].

Table 1: Key Inflammatory Mediators Regulated by p38 Mitogen-Activated Protein Kinase Signaling

Mediator CategorySpecific TargetsPathophysiological Role
Pro-inflammatory CytokinesTumor necrosis factor-α, interleukin-1β, interleukin-6, interleukin-17Synovitis, cartilage degradation, systemic inflammation
EnzymesCyclooxygenase-2, inducible nitric oxide synthaseProstaglandin E2 synthesis, oxidative stress, pain mediation
Matrix MetalloproteinasesMatrix metalloproteinase 2, matrix metalloproteinase 9, matrix metalloproteinase 13Collagen degradation, joint destruction, tissue remodeling

This pathway exhibits pathological significance across chronic inflammatory conditions:

  • Rheumatoid Arthritis: p38 mitogen-activated protein kinase activation in synovial macrophages drives tumor necrosis factor-α/interleukin-1β/interleukin-6 hypersecretion, while chondrocyte activation accelerates matrix metalloproteinase production, culminating in cartilage erosion [2] [10].
  • Neurodegenerative Disorders: Microglial p38 mitogen-activated protein kinase signaling amplifies neuroinflammation via tumor necrosis factor-α/interleukin-1β release, exacerbating amyloid-beta toxicity in Alzheimer’s disease models [4].
  • Atherosclerosis: Endothelial p38 mitogen-activated protein kinase activation promotes leukocyte adhesion molecule expression (e.g., VCAM-1) and chemokine production (e.g., interleukin-8), facilitating monocyte infiltration into vascular plaques [7] [9].

Rationale for p38α Isoform-Specific Inhibition in Chronic Inflammatory Disorders

The p38 mitogen-activated protein kinase family comprises four isoforms (α, β, γ, δ) with distinct expression profiles and functions. p38α (mitogen-activated protein kinase 14) is ubiquitously expressed and dominates inflammatory responses, whereas p38β (mitogen-activated protein kinase 11) shares structural similarity but demonstrates divergent substrate preferences (e.g., heightened ATF2 phosphorylation). p38γ (mitogen-activated protein kinase 12) and p38δ (mitogen-activated protein kinase 13) exhibit tissue-restricted expression and play minimal roles in cytokine production [1] [4] [10].

Genetic evidence underpins p38α’s non-redundant role:

  • Embryonic lethality in p38α-null mice contrasts with viability in p38β/p38γ/p38δ knockouts, indicating p38α’s indispensable functions in development [4].
  • Myeloid-specific p38α deletion reduces lipopolysaccharide-induced tumor necrosis factor-α/interleukin-1β by >80% in macrophages, while p38β deletion shows negligible effects [4].
  • Drug-resistant "knock-in" mice harboring a p38α (Thr106Met) mutation—which prevents inhibitor binding—abolish the anti-cytokine effects of pyridinyl imidazole inhibitors, confirming p38α as the therapeutically relevant isoform [4].

Table 2: Functional Specificity of p38 Mitogen-Activated Protein Kinase Isoforms

IsoformGenePrimary Tissue DistributionKey FunctionsInflammatory Relevance
p38αMitogen-activated protein kinase 14UbiquitousCytokine production, apoptosis regulation, stress responseHigh (Master regulator)
p38βMitogen-activated protein kinase 11Brain, heartATF2 activation, cellular differentiationModerate (Substrate-specific)
p38γMitogen-activated protein kinase 12Skeletal muscleGlucose metabolism, hypertrophyLow
p38δMitogen-activated protein kinase 13Kidney, pancreas, lungsNeutrophil migration, epidermal differentiationContext-dependent

Structurally, p38α’s ATP-binding pocket contains a unique "gatekeeper" residue (Thr106) permitting selective small-molecule access compared to isoforms with bulkier residues (e.g., Met106 in p38γ/p38δ). This feature enables isoform-specific inhibitor design [1] [4].

Historical Development of Small-Molecule p38 Mitogen-Activated Protein Kinase Inhibitors

The pursuit of p38 mitogen-activated protein kinase inhibitors originated from phenotypic screening: pyridinyl imidazole compounds (e.g., SKF-86002) were found to suppress tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes, with target identification revealing p38α/p38β inhibition [2] [8]. Subsequent medicinal chemistry yielded first-generation inhibitors:

  • SB-203580: Improved potency (half-maximal inhibitory concentration = 50 nanomolar) but limited selectivity, inhibiting cytochrome P450 enzymes and cardiac ion channels [2] [4].
  • RWJ-67657: Orally bioavailable inhibitor suppressing interleukin-1β/tumor necrosis factor-α in human monocytes, yet exhibiting dose-limiting liver toxicity in phase I trials [2] [5].

Structural insights catalyzed second-generation development:

  • BIRB-796: Binds an allosteric hydrophobic pocket adjacent to the ATP site, enhancing selectivity. Despite potent cytokine suppression in vitro, clinical trials revealed transient efficacy followed by tachyphylaxis (disease rebound) in rheumatoid arthritis patients [2] [10].
  • Pamapimod: Exhibited nanomolar potency against p38α but failed in phase III due to insufficient clinical response, attributed to pathway redundancy and feedback loops [3] [5].

Table 3: Evolution of p38 Mitogen-Activated Protein Kinase Inhibitors

GenerationRepresentative CompoundChemical ClassKey AdvancesClinical Limitations
First (1990s)SB-203580, SB-242235Pyridinyl imidazoleTarget validation, oral activityHepatotoxicity, CYP450 inhibition
Second (2000s)BIRB-796, PamapimodDiaryl ureaAllosteric inhibition, improved selectivityTachyphylaxis, limited efficacy
Third (2010s)BMS-582949PyrrolotriazineEnhanced kinase selectivity, optimized pharmacokineticsClinical efficacy not superior to biologics

BMS-582949 emerged as a third-generation p38α inhibitor featuring a pyrrolo[2,1-f][1,2,4]triazine core. Key optimizations include:

  • Introduction of cyclopropylcarbamoyl and propylcarboxamide moieties augmenting ATP-binding pocket interactions
  • Half-maximal inhibitory concentration = 13 nanomolar against p38α with >100-fold selectivity over p38β/p38γ/p38δ and unrelated kinases
  • Oral bioavailability and sustained in vivo suppression of tumor necrosis factor-α in endotoxin-challenged humans [6] [9]

Phase II trials in rheumatoid arthritis and atherosclerosis demonstrated reduced inflammatory biomarkers, though clinical outcomes did not surpass existing biologic therapies, highlighting persistent challenges in target modulation [5] [9].

Properties

CAS Number

623152-17-0

Product Name

BMS-582949

IUPAC Name

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)

InChI Key

GDTQLZHHDRRBEB-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C

Synonyms

4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo(1,2-f)(1,2,4)triazine-6-carboxamide
BMS 582949
BMS-582949
BMS582949
PS 540446
PS-540446
PS540446

Canonical SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.